molecular formula C15H20BNO4 B6217247 4-(methoxymethoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile CAS No. 2470930-42-6

4-(methoxymethoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No.: B6217247
CAS No.: 2470930-42-6
M. Wt: 289.1
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Description

4-(methoxymethoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is an organic compound that features a benzonitrile core substituted with a methoxymethoxy group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methoxymethoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the following steps:

    Formation of the benzonitrile core: This can be achieved through the nitration of a suitable aromatic precursor followed by reduction to form the corresponding amine, which is then converted to the nitrile via a Sandmeyer reaction.

    Introduction of the methoxymethoxy group: This step involves the protection of a hydroxyl group on the aromatic ring using methoxymethyl chloride in the presence of a base such as sodium hydride.

    Attachment of the dioxaborolane moiety: The final step involves the borylation of the aromatic ring using a suitable boron reagent, such as bis(pinacolato)diboron, under palladium-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(methoxymethoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxymethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Palladium catalysts and bases such as potassium carbonate are typically employed in Suzuki-Miyaura reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of biaryl compounds.

Scientific Research Applications

4-(methoxymethoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has several applications in scientific research:

    Organic Synthesis: It serves as a versatile building block in the synthesis of complex organic molecules.

    Material Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.

    Medicinal Chemistry: It may be explored for its potential as a pharmacophore in drug design and development.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions.

Mechanism of Action

The mechanism of action of 4-(methoxymethoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile depends on its specific application. In organic synthesis, the dioxaborolane moiety facilitates cross-coupling reactions by forming a stable intermediate with palladium catalysts. In biological systems, the compound’s interactions with molecular targets would depend on its structural features and functional groups.

Comparison with Similar Compounds

Similar compounds include other boronic acid derivatives and benzonitrile analogs. Compared to these compounds, 4-(methoxymethoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile offers unique reactivity due to the presence of both the methoxymethoxy group and the dioxaborolane moiety. This combination allows for diverse chemical transformations and applications.

List of Similar Compounds

  • Phenylboronic acid
  • 4-cyanophenylboronic acid
  • 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Properties

CAS No.

2470930-42-6

Molecular Formula

C15H20BNO4

Molecular Weight

289.1

Purity

95

Origin of Product

United States

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